molecular formula C25H19N3O5 B3616018 2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 6239-78-7

2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B3616018
CAS No.: 6239-78-7
M. Wt: 441.4 g/mol
InChI Key: YLULKJHNIPRGOO-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylchromen-4-one with 1-methylbenzimidazole in the presence of a suitable base. The resulting intermediate is then reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: H2/Pd-C, NaBH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming hydrogen bonds with target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one: Lacks the nitrophenyl group, which may result in different biological activities.

    7-[(4-Nitrophenyl)methoxy]chromen-4-one: Lacks the benzimidazole moiety, affecting its binding properties and mechanism of action.

    2-Methyl-3-(1-methylbenzimidazol-2-yl)-chromen-4-one: Similar structure but without the methoxy group, which may influence its reactivity and applications.

Uniqueness

The unique combination of the benzimidazole, nitrophenyl, and chromen-4-one moieties in 2-Methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O5/c1-15-23(25-26-20-5-3-4-6-21(20)27(25)2)24(29)19-12-11-18(13-22(19)33-15)32-14-16-7-9-17(10-8-16)28(30)31/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULKJHNIPRGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361658
Record name 2-methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-78-7
Record name 2-methyl-3-(1-methylbenzimidazol-2-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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